molecular formula C11H12ClNO3 B2785416 N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide CAS No. 2411299-60-8

N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide

Cat. No. B2785416
CAS RN: 2411299-60-8
M. Wt: 241.67
InChI Key: ZSPVRYXLJAVWPH-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide, commonly referred to as NCEO, is a chemical compound that has been widely studied for its potential applications in scientific research. NCEO is a synthetic compound that belongs to the class of oxirane carboxamides, which are known for their unique chemical properties and potential therapeutic benefits. In

Scientific Research Applications

NCEO has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. NCEO has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
In addition to its anti-tumor activity, NCEO has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. NCEO has been shown to have anti-inflammatory effects in animal models, making it a potential candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of NCEO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. NCEO has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, as well as the activation of several signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
NCEO has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anti-tumor and anti-inflammatory activity, NCEO has also been shown to have antioxidant activity, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NCEO in lab experiments is its potent anti-tumor and anti-inflammatory activity. This makes it a valuable tool for studying the mechanisms of cancer and inflammation, as well as for testing potential new drugs for these diseases.
One limitation of using NCEO in lab experiments is its potential toxicity. NCEO has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of NCEO is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are a number of future directions for research on NCEO. One area of interest is in the development of new cancer therapies based on NCEO. Researchers are currently working to identify the specific mechanisms by which NCEO inhibits tumor growth, with the hope of developing more effective cancer drugs.
Another area of interest is in the development of new anti-inflammatory drugs based on NCEO. Researchers are currently exploring the mechanisms by which NCEO inhibits inflammation, with the hope of developing more effective treatments for diseases such as arthritis and asthma.
Finally, researchers are also exploring the potential use of NCEO in other areas of research, such as neurodegenerative diseases and cardiovascular disease. By studying the biochemical and physiological effects of NCEO in these areas, researchers may be able to identify new therapeutic targets and develop more effective treatments for these diseases.

Synthesis Methods

NCEO can be synthesized using a variety of methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with epichlorohydrin in the presence of a base, followed by reaction with a carboxylic acid. Alternatively, NCEO can be synthesized by reacting 2-(4-chlorophenoxy)ethylamine with chloroacetyl chloride, followed by reaction with sodium hydroxide and a carboxylic acid. Both methods have been used successfully to produce NCEO in high yields and purity.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-1-3-9(4-2-8)15-6-5-13-11(14)10-7-16-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPVRYXLJAVWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide

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